molecular formula C11H19NO5 B8219028 (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid

Cat. No.: B8219028
M. Wt: 245.27 g/mol
InChI Key: IVMWRPYVCWVKPQ-YUMQZZPRSA-N
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Description

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the beta position. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl group at the beta position. One common method involves the use of tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine (TEA) to facilitate the reaction. The hydroxyl group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the Boc group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of a free amine

Scientific Research Applications

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations. The hydroxyl group at the beta position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid is unique due to its specific combination of a piperidine ring, Boc-protecting group, and beta-hydroxyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWRPYVCWVKPQ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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